Tetrahexyldecyl ascorbate

Description

Properties

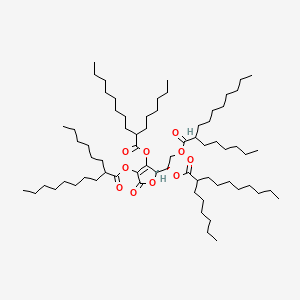

IUPAC Name |

[(2S)-2-[(2R)-3,4-bis(2-hexyldecanoyloxy)-5-oxo-2H-furan-2-yl]-2-(2-hexyldecanoyloxy)ethyl] 2-hexyldecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H128O10/c1-9-17-25-33-37-45-50-58(49-41-29-21-13-5)66(71)76-57-62(77-67(72)59(51-42-30-22-14-6)54-46-38-34-26-18-10-2)63-64(79-68(73)60(52-43-31-23-15-7)55-47-39-35-27-19-11-3)65(70(75)78-63)80-69(74)61(53-44-32-24-16-8)56-48-40-36-28-20-12-4/h58-63H,9-57H2,1-8H3/t58?,59?,60?,61?,62-,63+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEWBEINAQKIQLZ-CMRBMDBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCC)C(=O)OCC(C1C(=C(C(=O)O1)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC(CCCCCC)C(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H128O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801018694 | |

| Record name | Tetrahexyldecyl ascorbate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1129.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183476-82-6, 161436-56-2 | |

| Record name | Nikkol VC-IP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183476-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahexyldecyl ascorbate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183476826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahexyldecyl ascorbate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801018694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1-{(2R)-3,4-bis[(2-hexyldecanoyl)oxy]-5-oxo-2,5-dihydrofuran-2-yl}ethane-1,2-diyl bis(2-hexyldecanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Ascorbic acid, 2,3,5,6-tetraisohexadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASCORBYL TETRAISOPALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47143LT58A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Prodrug Concept and Bioconversion Pathways of Tetrahexyldecyl Ascorbate

Tetrahexyldecyl Ascorbate (B8700270) as an L-Ascorbic Acid Precursor

Tetrahexyldecyl ascorbate (THDA) is chemically an ester of ascorbic acid and 2-hexyldecanoic acid. nih.govcosmeticsandtoiletries.com This structural modification renders the inherently unstable and hydrophilic L-ascorbic acid into a lipophilic and more stable molecule. bareluxeskincare.comkri.skin The primary advantage of this alteration is the enhanced ability to penetrate the skin's lipid-rich stratum corneum, a feat that is challenging for the water-soluble L-ascorbic acid. nih.govbareluxeskincare.comdrwhitneybowebeauty.com

Classified as a prodrug, this compound is an inactive compound that is designed to be converted into the active L-ascorbic acid within the body, specifically within the skin cells. nih.govsytheonltd.comtypology.com This conversion is crucial, as the beneficial effects attributed to Vitamin C, such as antioxidant activity and collagen synthesis, are exerted by L-ascorbic acid. cosmeticsandtoiletries.comsytheonltd.com The prodrug strategy circumvents the stability and penetration issues of L-ascorbic acid, allowing for more efficient delivery to the target dermal and epidermal layers. cosmeticsandtoiletries.comsytheonltd.com

Intracellular Enzymatic Conversion to L-Ascorbic Acid

Once this compound permeates the stratum corneum and enters the viable layers of the skin, it undergoes enzymatic hydrolysis to release the active L-ascorbic acid. nih.govsytheonltd.comtypology.com This bioconversion is a critical step for the compound to exert its biological functions.

Role of Cytosolic Esterase Enzymes in Bioconversion

The conversion of this compound to L-ascorbic acid is mediated by intracellular enzymes known as esterases. drwhitneybowebeauty.comtypology.comnih.gov These enzymes are ubiquitously present in human skin and are responsible for hydrolyzing ester bonds. nih.govnih.gov Cytosolic esterases, found within the cytoplasm of skin cells like keratinocytes and fibroblasts, play a pivotal role in this process. drwhitneybowebeauty.commdpi.com The esterases cleave the ester linkage between the ascorbic acid molecule and the tetrahexyldecyl fatty acid chain, thereby liberating free L-ascorbic acid. nih.gov

Specificity of Carboxylesterase-2 (CES2) in Epidermal Prodrug Metabolism

Research has identified carboxylesterase-2 (CES2) as a key enzyme in the metabolism of various prodrugs within the epidermis. nih.gov Studies have specifically investigated the role of CES2 in the hydrolysis of this compound. nih.govresearchgate.netsytheonltd.com CES2 is a member of the carboxylesterase family of enzymes, which are known to hydrolyze a wide range of ester- and amide-containing compounds. wikipedia.org In the context of this compound, CES2 efficiently catalyzes the cleavage of the fatty acid esters, leading to the release of L-ascorbic acid. nih.govresearchgate.netsytheonltd.com This enzymatic specificity ensures that the conversion occurs within the target skin cells, where L-ascorbic acid can then perform its biological functions.

Quantitative Analysis of Bioconversion Efficacy in Cellular Models

The efficiency of the conversion of this compound to L-ascorbic acid has been evaluated in various in vitro and cellular models. These studies aim to quantify the extent and rate of bioconversion, providing crucial data on the bioavailability of L-ascorbic acid from its prodrug form.

One study demonstrated the hydrolysis of this compound in the presence of carboxylesterase-2 (CES2). The experiment tracked the percentage of remaining this compound and the accumulation of ascorbic acid over a period of 240 minutes. The results indicated a time-dependent decrease in the concentration of the prodrug with a corresponding increase in the concentration of L-ascorbic acid, confirming the enzymatic conversion. nih.govresearchgate.netsytheonltd.com

| Time (minutes) | Remaining this compound (%) | Ascorbic Acid Accumulation (mM) |

|---|---|---|

| 0 | 100 | 0 |

| 15 | ~90 | ~0.1 |

| 60 | ~75 | ~0.25 |

| 120 | ~60 | ~0.4 |

| 240 | ~45 | ~0.55 |

Data is estimated from graphical representations in a study by DeJager et al. (2021) and is for illustrative purposes. nih.govresearchgate.netsytheonltd.com

Studies on reconstructed human skin models have also been employed to assess the esterase activity and the metabolism of ester-based prodrugs, providing a more complex and physiologically relevant system for evaluating bioconversion. nih.govresearchgate.net

Theoretical Frameworks for Prodrug Design in Ascorbate Chemistry

The development of this compound is rooted in established principles of prodrug design. The classical approach to prodrug design often involves increasing the lipophilicity of a hydrophilic drug to enhance its passive diffusion across biological membranes, such as the skin. mdpi.com This is precisely the strategy employed with this compound, where the attachment of a lipophilic fatty acid moiety to L-ascorbic acid improves its permeability. nih.govbareluxeskincare.com

Modern prodrug design also considers "targeted" approaches, where the prodrug is designed to be recognized by specific transporters or enzymes at the target site. mdpi.comiipseries.org While this compound's design is primarily based on the classical lipophilicity enhancement model, its reliance on specific intracellular esterases like CES2 for activation aligns with the principles of enzyme-targeted prodrugs. nih.govmdpi.com

Key considerations in the design of ascorbate prodrugs include:

Reversible Chemical Modification: The linkage between the parent drug (L-ascorbic acid) and the promoiety (tetrahexyldecanoic acid) must be cleavable in vivo to release the active drug. nih.gov

Enhanced Physicochemical Properties: The prodrug should possess improved properties, such as increased stability and lipophilicity, compared to the parent drug. bareluxeskincare.comkri.skin

Biocompatibility: The promoiety released after enzymatic cleavage should be non-toxic and easily metabolized or eliminated from the body. nih.gov

Cellular Uptake and Transdermal Delivery Mechanisms in Vitro and Ex Vivo Studies

Comparative Analysis of Skin Penetration with L-Ascorbic Acid

L-ascorbic acid, being a water-soluble and charged molecule, faces significant impedance from the lipid-rich, hydrophobic stratum corneum. nih.govresearchgate.net For effective penetration, L-ascorbic acid formulations typically require a low pH (below 3.5) to neutralize its ionic charge. researchgate.netsemanticscholar.org In contrast, tetrahexyldecyl ascorbate's lipid-soluble nature allows for more efficient passage through this barrier. bareluxeskincare.comclinikally.com

Studies have demonstrated that tetrahexyldecyl ascorbate (B8700270) penetrates the epidermis and dermis more effectively than L-ascorbic acid. skiningredients.com At the same concentration, the penetration of this compound is reportedly threefold greater than that of ascorbic acid. semanticscholar.orgskiningredients.com This superior penetration rate is maintained even when the concentration of ascorbic acid is 25 times higher than that of this compound. semanticscholar.orgskiningredients.com

Strat-M® membrane is a synthetic, non-animal-based model engineered to mimic the multilayered structure and diffusive properties of human skin. sigmaaldrich.comsigmaaldrich.com It is a valuable tool for in vitro permeation testing, offering low variability and good correlation with human skin for a wide range of compounds. sigmaaldrich.commerckmillipore.com While specific studies directly comparing the permeation of this compound and L-ascorbic acid across Strat-M® membranes were not found in the provided search results, the membrane's design, which incorporates both hydrophobic and hydrophilic layers, makes it a suitable model for evaluating the penetration of compounds with differing lipophilicity. sigmaaldrich.com Given this compound's lipid solubility, it is expected to show enhanced permeation through the lipidic layers of Strat-M® compared to the hydrophilic L-ascorbic acid.

Studies utilizing reconstituted human epidermis (RHE) have provided further evidence of this compound's enhanced delivery. Research has shown that this compound not only penetrates the epidermis but is also efficiently converted to L-ascorbic acid within the skin. industrialchemicals.gov.au A study on RHE treated with this compound demonstrated its ability to penetrate and subsequently up-regulate genes associated with keratinocyte differentiation and phospholipid homeostasis when combined with a stabilizing antioxidant. nih.govmdpi.com Another study on human skin explants showed that a formulation with 30% this compound led to a significant increase in collagen levels, indicating its successful penetration to the dermal-epidermal junction and dermis. nih.gov

Permeation Across Synthetic Membranes (e.g., Strat-M®)

Cellular Absorption Dynamics in Epidermal Cells (e.g., Pam212)

The Pam212 cell line, derived from mouse keratinocytes, is a commonly used model for studying cellular responses in the epidermis. cellosaurus.org Research on the intercellular absorption of this compound in Pam212 cells revealed significantly higher uptake compared to L-ascorbic acid. drsperonsnaturalskincare.com In one study, Pam212 cells were treated with non-cytotoxic concentrations of either this compound or L-ascorbic acid for two hours. drsperonsnaturalskincare.comdrsperonsnaturalskincare.com The intracellular concentration of ascorbic acid was then measured.

The results showed that cells treated with 20 µM of this compound had an intracellular ascorbic acid concentration of 12.0 µM/10^6 cells. drsperonsnaturalskincare.com In contrast, cells treated with the same concentration (20 µM) of L-ascorbic acid had an intracellular concentration of only 4.0 µM/10^6 cells. drsperonsnaturalskincare.com This indicates that this compound is approximately three times more efficient at increasing intracellular vitamin C levels in these epidermal cells. drsperonsnaturalskincare.com It is believed that most of the this compound is absorbed in its intact, non-esterolyzed form before being converted to ascorbic acid within the cell. drsperonsnaturalskincare.com

Interactive Data Table: Intracellular Ascorbic Acid Concentration in Pam212 Cells

| Compound Administered | Concentration Administered (µM) | Intracellular Ascorbic Acid (µM/10^6 cells) |

| This compound | 20 | 12.0 |

| L-Ascorbic Acid | 20 | 4.0 |

Data sourced from a study on Pam212 epidermis cells. drsperonsnaturalskincare.com

Influence of Lipid Solubility on Cellular and Tissue Affinity

The lipophilic nature of this compound is a key determinant of its enhanced affinity for the skin. paulaschoice-eu.comsophixnatural.com The stratum corneum, the outermost layer of the epidermis, is rich in lipids, creating a barrier that is more permeable to fat-soluble substances. nih.gov The fatty acid chains attached to the ascorbyl molecule in this compound allow it to readily partition into and diffuse across this lipidic structure. bareluxeskincare.comclinikally.com This increased lipid solubility not only facilitates deeper penetration into the epidermis but also the underlying dermis. skiningredients.comsophixnatural.com

Theoretical Models of Fatty Acid Component Contribution to Penetration

The enhanced penetration of this compound is theoretically attributed to its structural composition. Esterified with a branched-chain fatty acid (2-hexyldecanoic acid), the molecule exhibits a greater affinity for the lipid-rich environment of the stratum corneum. nih.govsytheonltd.com Some researchers theorize that this fatty acid component acts as a penetration enhancer, effectively guiding the molecule through the skin's lipid barrier. paulaschoice-eu.comsophixnatural.com Once it has bypassed the stratum corneum, enzymes within the skin are thought to cleave the fatty acid chains, releasing the active form, L-ascorbic acid, into the deeper layers of the skin where it can exert its biological effects. bareluxeskincare.comskiningredients.com This prodrug approach allows for targeted delivery and overcomes the inherent instability and poor penetration of pure L-ascorbic acid. nih.gov

Incorporation into Cell Membranes and Associated Protective Benefits

The lipid-soluble characteristic of this compound may also allow for its incorporation into the lipid bilayers of cell membranes. nih.govsytheonltd.com This integration can offer direct protective benefits to the cells. By residing within the membrane, this compound can neutralize lipid-soluble free radicals that would otherwise damage cellular lipids like ceramides (B1148491) and cholesterol. paulaschoice-eu.com This is a distinct advantage over the water-soluble L-ascorbic acid, which primarily neutralizes free radicals in aqueous environments. paulaschoice-eu.com The ability of this compound to protect the lipid components of the cell membrane from oxidative stress helps to maintain cellular integrity and function. nih.govpaulaschoice-eu.com

Molecular and Cellular Mechanisms of Action

Modulation of Gene Expression Profiles

Recent research has illuminated the significant impact of Tetrahexyldecyl ascorbate (B8700270) on the genetic activity of skin cells. These studies, often utilizing 3D skin models, have revealed that THDA can alter the expression of a wide array of genes, influencing critical cellular functions. phyto-c.com

Genes Associated with Keratinocyte Differentiation

The process of keratinocyte differentiation is essential for the formation of a healthy epidermis. Studies have demonstrated that the combination of Tetrahexyldecyl ascorbate and Acetyl Zingerone (B1684294) also promotes the expression of genes involved in this process. nih.govresearchgate.net This suggests that the combined application can contribute to a more robust and well-structured outer layer of the skin. happi.comsigmaaldrich.com

Activation of Type I Interferon Signaling

A surprising discovery from recent research is the ability of this compound, when used as a standalone ingredient, to activate Type I interferon signaling pathways. nih.govnih.gov This pathway is a critical part of the innate immune system, typically activated in response to viral infections and other cellular stressors. cosmeticsandtoiletries.com

Investigation of Pro-Inflammatory Effects

The activation of Type I interferon signaling by THDA alone has been linked to pro-inflammatory effects. phyto-c.comchemistscorner.com This unexpected outcome suggests that while THDA offers potential benefits, its use in isolation might also trigger undesirable inflammatory responses in the skin. cosmeticsandtoiletries.com Research has shown that treatment with THDA alone can stimulate the expression of genes associated with an "unhealthy skin gene signature" and a pro-inflammatory gene module. cosmeticsandtoiletries.com

Mitigation by Co-Administration with Stabilizing Antioxidants

The pro-inflammatory effects observed with THDA alone can be effectively counteracted by its co-administration with a stabilizing antioxidant, such as Acetyl Zingerone. nih.govnih.gov Studies have shown that when combined, the activation of the Type I interferon pathway is blunted, and the expression of pro-inflammatory genes is abrogated. researchgate.netcosmeticsandtoiletries.com This highlights the importance of formulation in harnessing the benefits of THDA while minimizing potential adverse effects.

Interactions with Intracellular Signaling Pathways

The effects of this compound extend to its interactions with various intracellular signaling pathways that govern cellular behavior. These interactions are complex and can be significantly influenced by the presence of other molecules.

Research indicates that THDA, particularly when stabilized with an antioxidant, can influence pathways related to collagen production and the inhibition of matrix metalloproteinases (MMPs), enzymes that degrade collagen and other components of the extracellular matrix. phyto-c.comresearchgate.net The combination of THDA and Acetyl Zingerone has been found to repress the expression of MMP1 and MMP7. nih.govcosmeticsandtoiletries.com

Furthermore, the pro-inflammatory signaling initiated by THDA alone, specifically the activation of the STAT1-57 gene module, is mitigated when combined with Acetyl Zingerone. cosmeticsandtoiletries.com This suggests a synergistic mechanism where the antioxidant not only stabilizes THDA but also modulates its interaction with key signaling cascades, leading to a more favorable outcome for skin health. cosmeticsandtoiletries.comhappi.com

Antioxidant Activity and Oxidative Stress Mitigation

Evaluation of Antioxidant Capacity Against Reactive Oxygen Species (In Vitro)

The antioxidant potential of tetrahexyldecyl ascorbate (B8700270) has been quantified through various in vitro assays, each designed to assess its efficacy against specific types of reactive oxygen species.

Table 1: ORAC Profile of Tetrahexyldecyl Ascorbate

| Reactive Oxygen Species | Antioxidant Activity (μmole Trolox Equivalents/gram) |

|---|---|

| Peroxyl (ROO•) | Specific value not individually reported, but contributes to total ORAC |

| Total ORAC | 1035 |

Data sourced from in vitro studies. nih.gov

The HORAC assay specifically evaluates the ability to neutralize hydroxyl radicals, which are among the most reactive and damaging ROS. oxfordbiomed.com Research has been conducted to evaluate the hydroxyl radical scavenging capacity of this compound, providing insights into its protective effects against this particular radical. phyto-c.com The assay works by measuring the inhibition of fluorescence decay caused by hydroxyl radicals, with the antioxidant's capacity quantified against a standard. oxfordbiomed.com

In vitro studies have demonstrated that this compound exhibits its strongest antioxidant activity against singlet oxygen. nih.govdryskinlove.com Singlet oxygen is a high-energy form of oxygen that can be generated in the skin through exposure to UV radiation. phyto-c.com However, this interaction can lead to the degradation of this compound. nih.govresearchgate.netnih.gov One study noted that in the absence of a stabilizing antioxidant, this compound degraded completely within six minutes of exposure to singlet oxygen. sytheonltd.com

This compound has been shown to possess hydrogen peroxide scavenging activity. dryskinlove.com However, research indicates that its capacity for H2O2 neutralization is relatively weak on its own, with a reported IC50 (the concentration required to inhibit 50% of the activity) of 850 µg/mL. nih.govsytheonltd.com It is also noteworthy that the reaction between this compound and singlet oxygen can generate hydrogen peroxide. nih.govsytheonltd.comresearchgate.net

Singlet Oxygen Scavenging Capacity (SOAC)

Inhibition of Lipid Peroxidation in Cellular Systems

This compound has been found to effectively inhibit lipid peroxidation, the process by which oxidative stress damages lipids within cell membranes. nih.govdryskinlove.com In vitro studies have determined the IC50 for lipid peroxidation inhibition by this compound to be 38.7 mg/mL. nih.gov This demonstrates its ability to protect cellular membranes from oxidative damage.

Table 2: Inhibition of Lipid Peroxidation by this compound

| Assay | Result |

|---|---|

| IC50 for Lipid Peroxidation Inhibition | 38.7 mg/mL |

Data sourced from in vitro cellular system studies. nih.gov

Protection Against Ultraviolet-Induced Cellular Damage (In Vitro)

A significant body of in vitro research highlights the protective effects of this compound against cellular damage induced by ultraviolet (UV) radiation. incidecoder.commedkoo.comkri.skin Studies have shown that it can suppress the increase of intracellular peroxides following UVB irradiation and enhance cellular tolerance to UVB exposure. dryskinlove.com Furthermore, it has demonstrated protective effects against UVA-induced oxidative damage in skin cells. dryskinlove.com This protection is attributed to its ability to reduce the production of oxidative species that contribute to cell damage after UV exposure. medkoo.com

Suppression of Intracellular Peroxide Elevation Post-UVB Irradiation

Research has shown that this compound can effectively suppress the increase in intracellular peroxides following exposure to UVB radiation. dryskinlove.comtruthinaging.comindustrialchemicals.gov.au UVB rays are a primary cause of oxidative stress in the skin, leading to the formation of reactive oxygen species (ROS) like peroxides. One study highlighted that this compound enhances cellular tolerance against UVB and various ROS, including hydrogen peroxide. dryskinlove.com By mitigating the elevation of these damaging peroxides, this compound helps to protect cellular structures from oxidative damage. dryskinlove.comtruthinaging.com

Reduction of 8-OHdG Induced by UV-A

UVA radiation penetrates deeper into the skin and contributes to oxidative DNA damage, a key factor in photoaging and skin cancer. A significant marker of this damage is 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). Studies have demonstrated that this compound is effective in reducing the formation of 8-OHdG induced by UVA radiation. heartshineproducts.comscribd.comnih.gov In-vitro studies on human keratinocytes revealed that pre-treatment with a form of this compound repressed the formation of 8-OHdG after UVA irradiation. nih.gov This protective effect underscores its role in preserving DNA integrity against UVA-induced oxidative stress. heartshineproducts.com

Decreased p53 Expression Induced by UV-B

The tumor suppressor gene p53 is activated in response to DNA damage, including that caused by UVB radiation. While p53 plays a crucial role in preventing cancer by inducing cell cycle arrest or apoptosis, chronic activation can be a marker of significant cellular stress. Research indicates that stabilized this compound can decrease the expression of p53 induced by UVB exposure. heartshineproducts.com Another study on an ascorbic acid derivative also showed repression of p53 gene expression promoted by UVA irradiation, suggesting a broader protective mechanism of vitamin C analogs against UV-induced DNA damage signals. nih.gov It is important to note that while some studies on ascorbic acid and its derivatives have shown a suppression of UVB-induced p53 expression, others have found that ascorbate therapy can up-regulate p53 expression in certain cancer cell lines. nih.govoatext.com

Comparative Antioxidant Potency with Other Vitamin C Forms

The antioxidant capacity of this compound has been compared to other forms of vitamin C, revealing both advantages and limitations.

Recent research indicates that this compound, when used alone, may be a poor antioxidant that degrades rapidly under oxidative stress, such as exposure to singlet oxygen. nih.govphyto-c.comresearchgate.netnih.gov However, its stability and antioxidant effects can be significantly enhanced when combined with other antioxidants like acetyl zingerone (B1684294). nih.govresearchgate.netnih.gov

In terms of antioxidant capacity measured by Oxygen Radical Absorbance Capacity (ORAC), this compound has a total ORAC value that is substantially lower than that reported for pure L-ascorbic acid. nih.gov Despite this, its oil-soluble nature allows for superior skin penetration compared to the water-soluble L-ascorbic acid, potentially leading to more effective delivery of its antioxidant benefits to deeper skin layers. shoprootscience.combareluxeskincare.comseashinelabs.com

Compared to other vitamin C derivatives like magnesium ascorbyl phosphate (B84403) (MAP) and ascorbyl glucoside, this compound's lipid solubility is a key differentiator. truthinaging.comtypology.com While MAP, a water-soluble derivative, has been shown to be more stable than L-ascorbic acid and effective in repressing mortality of UVB-irradiated cells, its penetration can be limited. truthinaging.comtypology.com Ascorbyl glucoside, another water-soluble and stable derivative, is also less potent than L-ascorbic acid but well-tolerated. skinceuticals.com.au this compound's ability to penetrate the skin's lipid barrier more effectively may allow for more targeted antioxidant action within the cell membranes. paulaschoice-eu.com

Collagen Metabolism and Extracellular Matrix Remodeling

Direct Stimulation of Collagen Synthesis in Fibroblast Cultures

In vitro studies utilizing human skin fibroblasts have demonstrated that tetrahexyldecyl ascorbate (B8700270) directly stimulates the production of collagen, a fundamental protein for skin structure and elasticity.

Research has shown that tetrahexyldecyl ascorbate promotes collagen synthesis in human skin fibroblasts in a manner that is dependent on its concentration. dryskinlove.com Studies have indicated that its efficacy in penetrating the skin is also dose-dependent. skiningredients.comoxygenlab.com

When compared to L-ascorbic acid, this compound has demonstrated superior efficacy in stimulating collagen synthesis at equivalent concentrations. dryskinlove.com One study highlighted that at a concentration of 50 µM, this compound doubled collagen synthesis in fibroblast cultures, whereas the same concentration of L-ascorbic acid resulted in only a 25% increase. skiningredients.com This enhanced activity is attributed to its lipid-soluble nature, which allows for more effective penetration of the skin's lipid-rich barrier to reach the deeper layers where collagen is produced. seashinelabs.com

Table 1: Comparative Efficacy of this compound vs. L-Ascorbic Acid on Collagen Synthesis

| Compound | Concentration | Increase in Collagen Synthesis |

|---|---|---|

| This compound | 50 µM | 100% |

| L-Ascorbic Acid | 50 µM | 25% |

Further investigations have revealed the specific types of collagen affected by this compound. Treatment with this compound has been shown to cause a significant, albeit small (less than 10%), increase in the cellular levels of collagen type IV and collagen type VI proteins in both neonatal and adult fibroblasts. dryskinlove.com Other research indicates that this compound at concentrations of 3% and 10% stimulates the synthesis of both type I and type IV collagen. corum.com.tw

Table 2: Effect of this compound on Collagen Types

| Collagen Type | Observation | Concentration |

|---|---|---|

| Type I | Stimulated Synthesis | 3% and 10% |

| Type IV | Increased Protein Levels & Stimulated Synthesis | <10% increase, 3% and 10% |

| Type VI | Increased Protein Levels | <10% increase |

Comparative Efficacy with L-Ascorbic Acid on Collagen Synthesis

Regulation of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are a family of enzymes responsible for the degradation of ECM components, including collagen. The regulation of these enzymes is crucial for maintaining a healthy and youthful skin structure.

Studies have found that a combination of this compound and acetyl zingerone (B1684294) can lead to the repression of MMP1 and MMP7 gene expression. chemistscorner.commdpi.comresearchgate.netnih.govsigmaaldrich.comresearchgate.net This suggests a mechanism by which this compound can help preserve the existing collagen matrix by downregulating the genes responsible for producing collagen-degrading enzymes.

Beyond gene expression, this compound has been shown to directly inhibit the activity of MMP enzymes. chemistscorner.commdpi.comresearchgate.netnih.govsigmaaldrich.comresearchgate.net Ascorbic acid derivatives have been noted to inhibit the activity of MMP-1 in normal human fibroblasts, and in one study, ascorbic acid reduced the abundance of MMP-1 and MMP-2 proteins. nih.govresearchgate.net Furthermore, this compound has demonstrated inhibitory activity against MMP-1, MMP-2, MMP-3, and MMP-12, an effect that was enhanced when combined with acetyl zingerone. nih.gov Other research has also pointed to the inhibition of MMP-2 and MMP-9. targetmol.comscribd.com

Repression of MMP1 and MMP7 Gene Expression

Histological and Morphological Evidence of Collagen Formation (Ex Vivo Tissue Models)

Ex vivo studies utilizing human skin explants provide compelling histological and morphological evidence of this compound's (THDA) efficacy in promoting new collagen formation. These tissue models, which maintain the complex architecture of the skin, allow for a controlled assessment of cellular and extracellular responses to topical agents.

One significant study evaluated the effects of an enhanced vitamin C serum formulated with 30% (w/w) this compound on surgical waste facial skin explants. After a five-day incubation period, histological analysis revealed a substantial increase in collagen. The explants treated with the THDA serum showed a 145% increase in collagen compared to the untreated control tissue, demonstrating a potent stimulatory effect on dermal morphology. nih.gov

Further evidence comes from research on human dermal fibroblasts, the primary cells responsible for collagen synthesis. In one set of experiments, the combination of this compound with Acetyl Zingerone was shown to significantly increase the production of collagen proteins. nih.govresearchgate.net Specifically, sandwich ELISA assays measured the abundance of Collagen I protein. The results indicated a marked increase in cellular collagen I in response to THDA, an effect that was further enhanced when stabilized with Acetyl Zingerone. researchgate.net This combination also led to the repression of matrix metalloproteinase (MMP) enzymes, such as MMP1 and MMP7, which are responsible for degrading collagen and other extracellular matrix proteins. nih.govresearchgate.net

Another study highlighted the superior collagen-stimulating capabilities of this compound compared to L-Ascorbic Acid in fibroblast cultures. While both forms of vitamin C stimulated collagen synthesis, a 50 µM concentration of this compound was found to double collagen synthesis, whereas the same concentration of L-Ascorbic Acid increased it by only 25%. skiningredients.com This suggests a more potent biological activity for the lipid-soluble derivative within the dermal environment. skiningredients.com

Clinical studies have corroborated these ex vivo findings. In a trial involving a topical formulation containing 7% this compound and 10% L-Ascorbic Acid, punch biopsies taken after 12 weeks provided histologic evidence of new collagen formation without signs of inflammation. cir-safety.orgcir-safety.org

The following tables summarize key findings from ex vivo and related in vitro studies on the effect of this compound on collagen synthesis.

Table 1: Effect of this compound on Collagen in Ex Vivo Skin Explants

| Treatment | Duration | Key Finding | Percentage Increase vs. Control | Source |

|---|

Table 2: Influence of this compound on Collagen Synthesis in Fibroblast Cultures

| Compound | Concentration | Effect on Collagen Synthesis | Source |

|---|---|---|---|

| This compound | 50 µM | Doubled synthesis | skiningredients.com |

| L-Ascorbic Acid | 50 µM | 25% increase in synthesis | skiningredients.com |

Table 3: Stimulation of Extracellular Matrix Components by this compound (Ex Vivo)

| THDA Concentration | Target Component | Effect | Source |

|---|---|---|---|

| 3% and 10% | Type I Collagen | Stimulated Synthesis | corum.com.tw |

| 3% and 10% | Type IV Collagen | Stimulated Synthesis | corum.com.tw |

| 3% and 10% | Fibronectin | Stimulated Synthesis | corum.com.tw |

Role in Dermal-Epidermal Junction Integrity

The Dermal-Epidermal Junction (DEJ) is a specialized basement membrane zone that provides structural integrity to the skin by anchoring the epidermis to the dermis. Its complex structure, composed of proteins like Type IV and VII collagen, laminins, and fibronectin, is crucial for skin health and resilience. The age-related decline of these components leads to a flattening of the DEJ, reduced nutrient exchange, and compromised skin structure, contributing to wrinkle formation and sagging.

This compound has been shown to play a role in reinforcing the integrity of the DEJ by stimulating the synthesis of its key structural components. Its ability to penetrate into the deeper layers of the skin allows it to act directly on the cells and proteins within this critical zone. nih.govsemanticscholar.org

Ex vivo studies have demonstrated that this compound can stimulate the synthesis of Type IV collagen. corum.com.tw Type IV collagen is a major constituent of the lamina densa, a sub-layer of the basement membrane that provides the primary scaffolding for the DEJ. By promoting the production of this specific collagen type, THDA helps to maintain and repair the structural framework of the junction. corum.com.twsemanticscholar.org A study also noted that a combination of THDA and acetyl zingerone led to a significant increase in COL IV and VI proteins, which provide greater structural support. semanticscholar.org

Melanogenesis Regulation and Pigmentation Pathways

Inhibition of Melanin (B1238610) Production in Human Melanoma Cell Cultures

In vitro studies utilizing human melanoma cell cultures provide a foundational understanding of the direct effects of Tetrahexyldecyl ascorbate (B8700270) on melanocytes, the specialized cells responsible for producing melanin. incidecoder.comscribd.com Research indicates that this Vitamin C derivative can effectively inhibit the synthesis of melanin within these cells. incidecoder.cometernaltallow.ca When introduced to melanoma cell cultures, THDA works to suppress the melanogenic process, leading to a visible reduction in pigment. graydonskincare.comilumae.com.au

The efficacy of Tetrahexyldecyl ascorbate in curbing melanin production has been quantified in laboratory settings. In-vitro data from studies on human melanoma cell cultures have shown that THDA can reduce melanogenesis by more than 80%. incidecoder.com This significant decrease highlights its potent activity as a skin-brightening agent at the cellular level. incidecoder.com

Table 1: Effect of this compound on Melanogenesis in Human Melanoma Cell Culture

| Compound | Cell Line | Result | Source |

| This compound | Human Melanoma Cells | >80% reduction in melanogenesis | incidecoder.com |

Interaction with Tyrosinase Enzyme Activity

The catalytic activity of the tyrosinase enzyme is dependent on the presence of copper ions within its active site. holistic-cosmetology.comdarkskinlaser.com Vitamin C and its derivatives, including this compound, can interact with these copper ions. holistic-cosmetology.comnih.govnih.gov This interaction with the copper ions at the enzyme's active site inhibits the enzyme, disrupting the melanogenesis process. nih.govnih.gov Agents like kojic acid and hydroquinone (B1673460) are also known to chelate or interact with these essential copper ions, which is a common mechanism for tyrosinase inhibitors. mdpi.commdedge.com

Beyond direct enzyme inhibition, this compound employs dual mechanisms to reduce melanin formation. As a potent antioxidant, it neutralizes free radicals and reactive oxygen species that are generated by environmental stressors like UV radiation. incidecoder.comnaturium.com This oxidative stress is a key trigger for melanogenesis, so by mitigating it, THDA helps prevent the initial stimulation of melanin production. jddonline.comnih.gov

Furthermore, ascorbic acid can act as a reducing agent within the melanin synthesis pathway. It is proposed that it can reduce dopaquinone (B1195961), an intermediate molecule in the pathway, back to DOPA. naturium.com This action prevents dopaquinone from being used as a substrate for the formation of brown-black eumelanin (B1172464) and yellow-red pheomelanin, thus further decreasing the quantity of melanin produced. holistic-cosmetology.comnaturium.com

Role of Copper Ions in Tyrosinase Active Site Interaction

Impact on Melanin Content in Pigmented Skin Models (e.g., MelanoDerm™)

To assess efficacy in a context that more closely resembles human skin, researchers use three-dimensional pigmented skin models, such as the MelanoDerm™ system. nih.govjddonline.com Studies using these models have demonstrated the effectiveness of formulations containing this compound in reducing melanin content. nih.govjddonline.compopline.org

In one key study, a product containing a cocktail of active ingredients, including this compound, licorice extract, niacinamide, retinol (B82714), and hexylresorcinol, was tested on a MelanoDerm™ model. nih.govjddonline.com The results indicated that the test product achieved a greater reduction in melanin, as measured by both melanin content and histological staining, when compared to a positive control. nih.govjddonline.com This suggests that THDA, as part of a multi-pathway approach, contributes significantly to reducing pigmentation in a model that mimics human epidermal tissue. nih.gov

Table 2: Melanin Reduction in Pigmented Skin Model (MelanoDerm™)

| Treatment Group | Key Active Ingredients | Outcome Compared to Control | Source |

| Test Product | This compound, Niacinamide, Retinol, Hexylresorcinol, Licorice Extract | Greater reduction in melanin content and histological staining | nih.govjddonline.com |

Comparative Studies on Depigmentation Efficacy with Other Agents

The efficacy of this compound is often evaluated in comparison to other well-known depigmenting agents.

Versus Hydroquinone: Hydroquinone is considered a gold-standard treatment for hyperpigmentation. mdedge.comnih.gov In a clinical study evaluating a product containing this compound and other actives against a 4% hydroquinone cream, the test product demonstrated statistically significant reductions in UV-induced pigmentation. nih.govjddonline.com Notably, the THDA-containing product produced greater increases in skin brightness (L* value) compared to the 4% hydroquinone treatment. nih.govjddonline.compopline.org

Versus Kojic Acid: Ascorbic acid has shown a comparable ability to kojic acid, another widely used tyrosinase inhibitor, in its capacity to inhibit mushroom tyrosinase. nih.gov

In Combination with Other Actives: The performance of THDA can be enhanced when combined with other compounds. A double-blind, randomized trial compared a 5% THDA serum to a combination of 5% THDA with 1% Acetyl Zingerone (B1684294) (AZ). nih.gov After 8 weeks, the combination group showed a significantly greater decrease in facial pigment intensity (4.10% reduction) compared to the THDA-only group (0.69% reduction). nih.gov

Table 3: Comparative Efficacy of this compound (THDA) Formulations

| Study Comparison | Formulation 1 | Formulation 2 | Result | Source |

| Pigment Intensity | 5% THDA + 1% Acetyl Zingerone | 5% THDA | Formulation 1 showed a 4.10% decrease in pigment intensity vs. a 0.69% decrease for Formulation 2 at 8 weeks. | nih.gov |

| Skin Brightness (L Value)* | Product with THDA + other actives | 4% Hydroquinone Cream | The THDA-containing product produced a greater increase in skin brightness. | nih.govjddonline.com |

Stability and Degradation Kinetics in Research Models

Degradation Pathways Under Oxidative Stress

Research indicates that THDC is inherently a poor antioxidant that is susceptible to rapid degradation when subjected to oxidative stress. specialchem.comnih.govresearchgate.net This instability is a critical factor in its performance within biological systems.

Studies have demonstrated that THDC degrades rapidly upon exposure to singlet oxygen, a highly reactive form of oxygen. nih.govnih.govresearchgate.net Singlet oxygen is a significant mediator of oxidative stress within the skin. specialchem.com In experimental models, the degradation of THDC in the presence of singlet oxygen has been observed to be substantial, with one study noting almost complete degradation within a 10-minute timeframe. phyto-c.com This rapid breakdown underscores the compound's vulnerability in environments where singlet oxygen is present. nih.govresearchgate.net

The degradation of ascorbates, including THDC, when reacting with singlet oxygen can lead to the formation of other reactive oxygen species (ROS). nih.govscconline.org Specifically, the reaction between ascorbate (B8700270) and singlet oxygen has been shown to produce hydrogen peroxide (H₂O₂). nih.govresearchgate.net This is a crucial finding, as it suggests that under certain conditions, the degradation of THDC could contribute to a pro-oxidant state by generating more persistent ROS. nih.govscconline.org Research has shown that THDC on its own possesses a weak capacity to neutralize hydrogen peroxide. nih.gov

Susceptibility to Singlet Oxygen-Induced Degradation

Stabilization Strategies in Experimental Formulations

Given the inherent instability of THDC, research has focused on strategies to protect the molecule from degradation, thereby enhancing its potential benefits.

A significant breakthrough in the formulation of THDC involves its combination with Acetyl Zingerone (B1684294) (AZ), a compound noted for its antioxidant properties. specialchem.comnih.govresearchgate.net Acetyl Zingerone has been shown to effectively prevent the degradation of THDC induced by singlet oxygen. nih.govresearchgate.net This stabilizing effect is attributed to AZ's ability to neutralize various reactive oxygen species, including singlet oxygen. nih.gov The synergistic relationship supports the idea that AZ helps to maintain the integrity of THDC, allowing for its intended function as an ascorbic acid precursor in the dermal microenvironment. specialchem.commdpi.com

The following table illustrates the degradation of THDC when exposed to singlet oxygen, both with and without the presence of Acetyl Zingerone, based on data from experimental research. researchgate.netresearchgate.net

| Time (minutes) | % THDC Remaining (without Acetyl Zingerone) | % THDC Remaining (with Acetyl Zingerone) |

| 0 | 100% | 100% |

| 2 | ~60% | ~98% |

| 4 | ~40% | ~95% |

| 6 | ~25% | ~93% |

| 8 | ~15% | ~90% |

| 10 | <10% | ~88% |

This table is based on conceptual data from graphical representations in the cited research and is for illustrative purposes.

Furthermore, the stabilized formulation of THDC with AZ has been shown to lead to increased production of collagen proteins by dermal fibroblasts and repression of metalloproteinase (MMP) expression and activity. nih.govnih.gov For instance, research has demonstrated that the combination of THDC and AZ leads to a more potent inhibition of MMP-1, MMP-2, and MMP-3 enzyme activity compared to THDC by itself. mdpi.com

The antioxidant capacity for neutralizing hydrogen peroxide (H₂O₂) is significantly improved with the addition of Acetyl Zingerone.

| Compound/Mixture | H₂O₂ Neutralization (IC₅₀ in µg/mL) |

| Tetrahexyldecyl Ascorbate (THDC) alone | 850 |

| Acetyl Zingerone (AZ) alone | ≤ 62.6 |

| THDC + AZ (1:1) | ≤ 62.6 |

Data sourced from Swindell et al. (2021). nih.govresearchgate.netresearchgate.net

Synergistic Stabilization with Acetyl Zingerone

Factors Influencing Stability in Oxidant-Rich Biological Environments

The stability of this compound in biological settings, such as the skin, is influenced by several factors. The primary challenge is the presence of an oxidant-rich environment. nih.govnih.gov Factors that compromise the stability of THDC include:

Exposure to Reactive Oxygen Species (ROS): As discussed, singlet oxygen is a key driver of THDC degradation. nih.govresearchgate.net The skin is constantly exposed to ROS generated from both internal metabolic processes and external factors.

UV Radiation: Exposure to ultraviolet (UV) light can generate ROS in the skin, thereby creating an environment that promotes the degradation of unstable antioxidant compounds. nih.gov

Presence of Metal Ions: The presence of certain metal ions can facilitate oxidation reactions, potentially affecting the stability of ascorbate derivatives. nih.gov

pH of the Formulation: The pH of the surrounding environment can influence the rate of oxidation of ascorbic acid and its derivatives. nih.govpaulaschoice-eu.com

Methodological Approaches in Tetrahexyldecyl Ascorbate Research

In Vitro Cell Culture Models

In vitro cell culture models are fundamental in tetrahexyldecyl ascorbate (B8700270) research, providing controlled environments to study its effects at a cellular level.

Fibroblast Culture Systems

Fibroblast culture systems are crucial for investigating the impact of tetrahexyldecyl ascorbate on collagen synthesis, a key factor in skin aging. In these models, human dermal fibroblasts are cultured and treated with the compound. Research has shown that this compound can significantly increase collagen production in these cells. For instance, one study demonstrated that it boosted collagen synthesis more effectively than ascorbic acid at the same concentrations. dryskinlove.com Another study in fibroblast cultures found that this compound doubled collagen synthesis, whereas the same concentration of ascorbic acid resulted in only a 25% increase. skiningredients.com Furthermore, it has been observed to not only promote collagen synthesis but also to inhibit the activity of matrix metalloproteinases, enzymes that degrade collagen. dryskinlove.com

Table 1: Effect of this compound on Collagen Synthesis in Fibroblast Cultures

| Treatment | Concentration | Change in Collagen Synthesis |

| This compound | 50 µM | Doubled |

| Ascorbic Acid | 50 µM | +25% |

| This compound | Not Specified | More potent than ascorbic acid |

Melanoma Cell Lines

Melanoma cell lines are instrumental in studying the effects of this compound on melanogenesis, the process of melanin (B1238610) production. Research has demonstrated that this compound can significantly reduce melanin synthesis. In human melanoma cell cultures, this compound has been shown to decrease melanogenesis by over 80%. skiningredients.comincidecoder.com This inhibitory effect highlights its potential for addressing hyperpigmentation. specialchem.com Studies on melanoma cells have also investigated the pro-apoptotic effects of ascorbate, showing that it can induce apoptosis (programmed cell death) in these cancer cells. nih.govnih.gov For example, one study found that a physiological level of ascorbate (100 µM) induced apoptosis in A2058 melanoma cells by downregulating the anti-apoptotic protein, Clusterin. nih.gov Another study showed that pharmacological doses of ascorbate induced cell death in human metastatic melanoma cells. nih.gov

Epidermal Keratinocyte Models (e.g., Pam212)

Epidermal keratinocyte models, such as the Pam212 cell line, are used to assess the absorption and cellular uptake of this compound. One study using Pam212 cells compared the intracellular absorption of this compound to that of ascorbic acid. The results indicated that this compound was significantly more efficient at increasing intracellular ascorbic acid levels. drsperonsnaturalskincare.com After a two-hour incubation period, the intracellular concentration of ascorbic acid was found to be 12.0 µM/10^6 cells for this compound treatment, compared to 4.0 µM/10^6 cells for ascorbic acid treatment at the same concentration (20 µM). drsperonsnaturalskincare.com This suggests that this compound effectively penetrates keratinocytes and is converted to ascorbic acid within the cells. drsperonsnaturalskincare.com Furthermore, studies on HaCaT keratinocytes, another human keratinocyte cell line, have shown that while this compound alone could reduce the viability of these cells under oxidative stress, combining it with an antioxidant like acetyl zingerone (B1684294) offered complete protection. sytheonltd.comcosmeticsandtoiletries.com

Table 2: Intracellular Ascorbic Acid Concentration in Pam212 Keratinocytes

| Treatment (20 µM) | Incubation Time | Intracellular Ascorbic Acid Concentration (µM/10^6 cells) |

| This compound | 2 hours | 12.0 |

| Ascorbic Acid | 2 hours | 4.0 |

Reconstituted Human Epidermis (RHE) and 3D Skin Equivalent Models

Reconstituted human epidermis (RHE) and other 3D skin equivalent models provide a more complex, multi-layered system that mimics the structure and function of human skin, offering a more physiologically relevant environment for research. These models, such as EpiDerm FT tissues, are used to investigate the effects of this compound on gene expression and tissue-level responses. sytheonltd.comresearchgate.net

Research using RHE models has revealed that this compound, when used alone, can unexpectedly activate type I interferon signaling pathways, which are associated with inflammatory responses in the skin. sytheonltd.comcosmeticsandtoiletries.comresearchgate.net However, when combined with a stabilizing antioxidant like acetyl zingerone, this pro-inflammatory effect was negated. sytheonltd.comresearchgate.net These models have also been instrumental in demonstrating the synergistic effects of combining this compound with other compounds to enhance its benefits and mitigate potential negative effects. cosmeticsandtoiletries.comphyto-c.com For instance, studies have shown that the combination of this compound and acetyl zingerone in 3D skin models leads to increased collagen production and repression of matrix metalloproteinase expression. researchgate.netphyto-c.com

Analytical Techniques for Quantification and Degradation Studies

Precise analytical techniques are essential for quantifying this compound in various matrices and for studying its stability and degradation pathways.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in this compound research. nih.gov It is used to accurately quantify the concentration of the compound and its degradation products. nih.govsytheonltd.com HPLC methods, often coupled with UV or electrochemical detectors, allow for the sensitive and specific determination of intracellular ascorbic acid levels following treatment with this compound in cell culture models. drsperonsnaturalskincare.comnih.gov

Studies have utilized HPLC to monitor the degradation of this compound under oxidative stress, such as exposure to singlet oxygen. researchgate.netnih.gov This research has shown that this compound can degrade rapidly. For example, one study reported complete degradation within 6 minutes of exposure to singlet oxygen. nih.gov However, the same study demonstrated that when combined with acetyl zingerone, only 25% of the this compound degraded after 10 minutes, highlighting the stabilizing effect of the antioxidant. nih.gov HPLC is also crucial for evaluating the conversion of this compound to ascorbic acid within the skin. drsperonsnaturalskincare.com

Table 3: Degradation of this compound under Singlet Oxygen Exposure (Monitored by HPLC)

| Condition | Time | Degradation |

| This compound alone | 6 minutes | Complete |

| This compound with Acetyl Zingerone | 10 minutes | 25% |

UV/Coulometric Electrochemical Detection (ECD) for THDA and Ascorbic Acid

High-Performance Liquid Chromatography (HPLC) coupled with coulometric electrochemical detection is a highly sensitive and selective method for the quantification of electroactive species. electrochemsci.orgnih.gov This technique is particularly well-suited for the analysis of L-ascorbic acid due to its inherent electrochemical activity. electrochemsci.orgnih.gov The methodology can be adapted for this compound (THDA), an oil-soluble derivative of ascorbic acid, by considering its conversion to ascorbic acid or by direct analysis if the compound exhibits sufficient electrochemical properties. paulaschoice-eu.com

The core of the method involves separating the analyte of interest from a sample matrix using an HPLC system. Following separation, the eluent passes through a coulometric electrochemical detector. This detector contains a flow-through cell with a porous graphite (B72142) working electrode. When an electroactive compound like ascorbic acid passes through the cell, a potential is applied that is sufficient to cause its oxidation. The detector then measures the total charge (in coulombs) generated by this electrochemical reaction, which is directly proportional to the amount of the analyte. This method offers significant sensitivity, capable of detecting less than 1 picomole of ascorbic acid. nih.gov

A key advantage of coulometric detection over amperometric detection is that it measures the total amount of analyte undergoing the reaction as it passes through the cell, making it less susceptible to variations in flow rate, temperature, or mobile phase composition. researchgate.netmdpi.com Research optimizing this method for ascorbic acid has established ideal conditions, such as an applied potential of 100 mV and a mobile phase consisting of a mixture of trifluoroacetic acid and acetonitrile. mdpi.com This established framework for ascorbic acid provides a robust starting point for developing specific protocols for THDA analysis in various research and quality control settings.

| Parameter | Optimized Condition for Ascorbic Acid Analysis | Reference |

| Detection Method | High-Performance Liquid Chromatography with Coulometric Electrochemical Detection | nih.gov |

| Detector Type | Coulometric (e.g., CoulArray) | electrochemsci.orgmdpi.com |

| Detection Limit | < 1 pmol (90 nM) | nih.govmdpi.com |

| Applied Potential | 100 mV | mdpi.com |

| Mobile Phase Example | 0.09% TFA:ACN, 3:97 (v/v) | mdpi.com |

High-Performance Thin Layer Chromatography (HPTLC) for Ascorbic Acid and Dehydroascorbic Acid

High-Performance Thin Layer Chromatography (HPTLC) is a fast, economical, and efficient planar chromatographic technique used for the separation and quantification of compounds in various samples. sepscience.commerckmillipore.com It is particularly useful for the simultaneous analysis of ascorbic acid and its primary oxidation product, dehydroascorbic acid. sepscience.comsigmaaldrich.com HPTLC offers the advantage of parallel analysis of multiple samples on a single plate, which significantly reduces the cost and time per sample compared to column-based methods like HPLC. sepscience.com

The methodology involves applying small spots of the sample extracts and standards onto a high-performance silica (B1680970) gel plate. The plate is then placed in a developing chamber containing a specific solvent system, which acts as the mobile phase. For the simultaneous determination of ascorbic acid and gallic acid, a mobile phase of ethyl acetate: acetone: water: formic acid (10:6:2:2, v/v/v/v) has been successfully used. nih.gov As the solvent moves up the plate by capillary action, the different components of the sample mixture travel at different rates, resulting in their separation into distinct bands.

After development, the plates are dried, and the separated compounds are visualized and quantified. Densitometric scanning is a common quantification method, where the plate is scanned at a specific wavelength (e.g., 254 nm for ascorbic acid) and the absorbance of the spots is measured. nih.gov The concentration of the analyte is determined by comparing the peak area of the sample spot to a calibration curve generated from standards. nih.gov This method has been validated for its precision, accuracy, and robustness, making it a reliable tool for the quality control of ascorbic acid and related compounds in various products. nih.gov

| Parameter | Example Condition for Ascorbic Acid Analysis | Reference |

| Stationary Phase | HPTLC glass plates coated with silica gel 60 F254 | nih.gov |

| Mobile Phase | Ethyl acetate: acetone: water: formic acid (10:6:2:2, v/v/v/v) | nih.gov |

| Detection Wavelength | 254 nm | nih.gov |

| Rf value (Ascorbic Acid) | 0.54 ± 0.02 | nih.gov |

| Linear Range | 100-800 ng/band | nih.gov |

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful analytical technique that combines the high separation efficiency of UHPLC with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.netnih.gov This method is ideal for the analysis of complex molecules like this compound in various matrices. UHPLC utilizes columns with smaller particle sizes (<2 µm), which allows for faster analysis times and improved resolution compared to traditional HPLC. youtube.com

In this technique, the sample is first injected into the UHPLC system, where the compounds are separated on a column, often a reversed-phase column like a C18. youtube.com The separated compounds then enter the mass spectrometer. The molecules are ionized, typically using electrospray ionization (ESI), which is suitable for a wide range of compounds. nih.gov The ionized molecules are then directed to the first mass analyzer, which selects a specific ion (the precursor ion) corresponding to the analyte of interest. This precursor ion is then fragmented, and the resulting product ions are analyzed by the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and significantly reduces background noise. nih.gov

The UHPLC-MS/MS method has been successfully applied to the rapid determination of L-ascorbic acid, achieving a total chromatographic run time of just 1.5 minutes with a limit of detection of 0.3 µg L-1. nih.gov The high sensitivity, precision, and accuracy of UHPLC-MS/MS make it an invaluable tool for quantitative analysis in research, enabling the reliable measurement of THDA and its metabolites in complex biological samples. nih.govnih.gov

Gene Expression Analysis (e.g., Oligonucleotide Microarrays, Affymetrix Clariom S Assays)

Gene expression analysis is a critical tool for understanding the biological mechanisms of action of compounds like this compound at the molecular level. Oligonucleotide microarrays, such as the Affymetrix Clariom S assays, provide a high-throughput platform for profiling the expression of thousands of genes simultaneously. nih.govsytheonltd.comalitheagenomics.com These assays utilize probes for well-annotated genes to provide a comprehensive view of the transcriptome. alitheagenomics.comthermofisher.com

In studies investigating THDA, this methodology has been applied to human skin models to evaluate its effects on gene expression. nih.govsytheonltd.com The process typically involves treating tissue cultures with the compound of interest, followed by the isolation of total RNA from the cells. alitheagenomics.com This RNA is then converted to cDNA, labeled with a fluorescent dye, and hybridized to the microarray chip. The chip contains millions of oligonucleotide probes corresponding to specific genes. alitheagenomics.com After hybridization, the array is scanned, and the fluorescence intensity at each probe location is measured, which corresponds to the expression level of that particular gene.

Research using Affymetrix Clariom S assays has revealed that THDA can alter the expression of hundreds of differentially expressed genes (DEGs). sytheonltd.com For instance, in one study, THDA was found to increase the expression of 236 genes and decrease the expression of 170 genes under specific conditions. sytheonltd.com The data generated from these microarrays allows for detailed bioinformatic analysis, including the identification of enriched Gene Ontology (GO) terms and KEGG pathways, providing insights into the biological processes modulated by THDA, such as interferon signaling and collagen production. nih.govsytheonltd.com

| Parameter | Description | Reference |

| Technology | Oligonucleotide Microarrays | nih.gov |

| Assay Example | Affymetrix Clariom S Assays | nih.govsytheonltd.com |

| Assay Focus | Gene-level view of the transcriptome, focused on ~20,000 well-annotated genes | alitheagenomics.comthermofisher.com |

| Application | Profiling gene expression changes in response to THDA treatment in human skin models | nih.govsytheonltd.com |

| Key Finding | THDA significantly alters the expression of hundreds of genes, influencing pathways related to immune response and extracellular matrix production. | sytheonltd.com |

Spectrophotometric and Fluorometric Assays for Antioxidant Capacity (e.g., ORAC)

Spectrophotometric and fluorometric assays are widely used to determine the antioxidant capacity of various compounds. nih.gov These methods are generally categorized based on their chemical mechanism: hydrogen atom transfer (HAT) or single electron transfer (SET). mdpi.com The Oxygen Radical Absorbance Capacity (ORAC) assay is a prominent HAT-based method that measures the ability of an antioxidant to quench free radicals. nih.gov

The ORAC assay utilizes a fluorescent probe, commonly fluorescein, which loses its fluorescence upon being damaged by peroxyl radicals generated by a radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). nih.gov In the presence of an antioxidant, such as THDA or its parent compound ascorbic acid, the fluorescent probe is protected from degradation because the antioxidant preferentially scavenges the free radicals. mdpi.com The fluorescence decay is monitored over time, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). mdpi.com The results are typically expressed as Trolox equivalents (TE), using the water-soluble vitamin E analog, Trolox, as a standard. nih.gov

The ORAC assay is valued because its mechanism, involving the quenching of peroxyl radicals via hydrogen atom donation, is relevant to in vivo antioxidant activity. mdpi.com It can be adapted to measure both hydrophilic and lipophilic antioxidants. nih.gov Studies have shown that ascorbic acid demonstrates a high reaction rate towards AAPH-derived radicals in this assay. mdpi.com Evaluating THDA with the ORAC assay provides a quantitative measure of its radical-scavenging potential, a key aspect of its function.

| Assay | Mechanism | Principle | Measurement | Reference |

| ORAC | Hydrogen Atom Transfer (HAT) | Measures the inhibition of peroxyl radical-induced oxidation of a fluorescent probe (e.g., fluorescein) by an antioxidant. | Fluorometric, calculated as the Area Under the Curve (AUC) and expressed in Trolox Equivalents (TE). | nih.govmdpi.com |

Interactions with Other Bioactive Compounds in Vitro and Ex Vivo Synergies

Combined Effects with Retinoids on Cellular Processes

The combination of Tetrahexyldecyl ascorbate (B8700270) and retinoids, such as retinol (B82714), has been shown to offer complementary benefits for skin health. drbrandtskincare.comhalecosmeceuticals.com Due to its oil-soluble nature, THDA is compatible with fat-soluble retinoids, allowing for their combined use in single formulations. shoprootscience.comsc.edu This pairing can lead to enhanced anti-aging effects, as both compounds support collagen production, which is vital for maintaining skin firmness and elasticity. drbrandtskincare.comhalecosmeceuticals.commedik8.com

Studies have demonstrated that the concurrent use of THDA and retinol can lead to visible improvements in fine lines, wrinkles, and sun-damaged skin. drbrandtskincare.comnih.gov A clinical study involving a regimen with 30% THDA and 0.5% retinol showed significant improvements in hyperpigmentation, skin firmness, and smoothness. researchgate.net Retinoids work by promoting cell turnover and stimulating collagen synthesis, while THDA provides antioxidant protection and also supports collagen. clinikally.comacofp.org This dual approach addresses multiple aspects of skin aging simultaneously. medik8.comnih.gov Furthermore, THDA is less likely to cause irritation, making the combination more tolerable for many skin types compared to using L-ascorbic acid with retinoids. shoprootscience.com

Synergistic Enhancement with Acetyl Zingerone (B1684294)

Acetyl zingerone (AZ) has been identified as a key stabilizer for Tetrahexyldecyl ascorbate, leading to a powerful synergistic relationship that enhances its biological effects. nih.govnih.gov

Research has shown that while THDA is more stable than L-ascorbic acid, it can degrade rapidly when exposed to oxidative stress, such as singlet oxygen. nih.govnih.govphyto-c.com Acetyl zingerone effectively prevents this degradation, acting as a stabilizing antioxidant. nih.govpersonalcaremagazine.com This stabilization is crucial as it preserves the integrity of THDA, ensuring its potency and bioavailability within the skin. nastravant.comspecialchem.com The combination has been found to be more effective at enhancing collagen production and providing antioxidant protection than either compound used alone. nih.govgraydonskincare.com For instance, while THDA on its own did little to protect keratinocytes from oxidative stress, the combination with AZ offered complete protection. happi.com

The synergy between THDA and acetyl zingerone extends to the modulation of cellular signaling. Studies have found that THDA used alone can trigger a pro-inflammatory type I interferon signaling response in skin cells. nih.govnih.gov However, when combined with acetyl zingerone, this inflammatory effect is blunted or completely abrogated. nih.govhappi.com

Furthermore, the combination of THDA and AZ has been shown to positively influence gene expression related to skin health. It promotes the expression of genes associated with keratinocyte differentiation and lipid homeostasis. nih.govspecialchem.com Simultaneously, it represses the expression of matrix metalloproteinases (MMP1 and MMP7), which are enzymes that degrade collagen and other extracellular matrix proteins. nih.govnih.gov This dual action of promoting beneficial gene expression while inhibiting degradative pathways highlights the profound synergistic effect of this combination on a cellular level. researchgate.net

Table 1: Effects of this compound (THDA) with and without Acetyl Zingerone (AZ)

| Feature | THDA Alone | THDA + Acetyl Zingerone (AZ) |

| Stability | Degrades rapidly under oxidative stress. nih.govnih.gov | Stabilized by AZ, preventing degradation. nih.govpersonalcaremagazine.com |

| Antioxidant Effect | Poor antioxidant that degrades quickly. nih.gov | Enhanced antioxidant capacity and protection. nih.govhappi.com |

| Collagen Production | Stimulates collagen synthesis. dryskinlove.com | Increased production of collagen proteins (I, IV, VI). happi.com |

| Keratinocyte Viability | Reduced viability under oxidative stress. nih.govnih.gov | Fully protective, abrogating viability loss. nih.govnih.gov |

| Inflammatory Response | Activates pro-inflammatory type I interferon signaling. nih.govnih.gov | Blunts the pro-inflammatory response. nih.govhappi.com |

| Gene Expression | Stimulated unhealthy skin gene signatures. nih.gov | Increased expression of genes for lipid homeostasis and keratinocyte differentiation; repressed MMP1 and MMP7. nih.govspecialchem.com |

Impact on Stability and Biological Efficacy

Co-Antioxidant Effects with Vitamin E (Tocopherol)

A classic synergistic interaction in antioxidant biochemistry is the combination of Vitamin C and Vitamin E (Tocopherol). This relationship holds true for this compound. Vitamin E, a lipid-soluble antioxidant, is the primary defender against lipid peroxidation in cell membranes. dryskinlove.com When Vitamin E neutralizes a free radical, it becomes an oxidized, less effective form. Vitamin C, including its derivative THDA, can regenerate the antioxidant capacity of Vitamin E. dryskinlove.com

Because THDA is also lipid-soluble, it can coexist and interact with Vitamin E within the lipid-rich environments of the skin, such as the stratum corneum and cell membranes. paulaschoice-eu.com This co-antioxidant effect provides a more robust and comprehensive defense against oxidative stress than either vitamin alone. shoprootscience.comclinikally.com The combination works to neutralize a broader range of free radicals, thereby offering enhanced protection against environmental damage. halecosmeceuticals.commedik8.com

Interactions with Other Melanin (B1238610) Inhibitors (e.g., Licorice Extract, Hexylresorcinol)

This compound is frequently incorporated into formulations with other agents that target hyperpigmentation, creating a multi-pathway approach to inhibit melanin production and distribution. nih.govjddonline.com THDA itself contributes to skin brightening by inhibiting tyrosinase, the key enzyme in melanogenesis. dermacaredirect.co.ukjddonline.com It works by interacting with copper ions at the active site of the enzyme and reducing oxidized dopaquinone (B1195961), an intermediate in the melanin synthesis pathway. jddonline.com

Table 2: Mechanisms of Melanin Inhibitors in Combination with this compound (THDA)

| Compound | Primary Mechanism of Action |

| This compound (THDA) | Inhibits tyrosinase by interacting with copper ions and reducing dopaquinone. jddonline.com |

| Licorice Extract (Glabridin) | Potent tyrosinase inhibitor. dermacaredirect.co.ukholistic-cosmetology.com |

| Hexylresorcinol | Potent tyrosinase inhibitor. nih.govjddonline.com |

| Retinol | Inhibits tyrosinase transcription and enhances epidermal turnover. nih.govresearchgate.net |

| Niacinamide | Inhibits the transfer of melanosomes from melanocytes to keratinocytes. paulaschoice-eu.comnih.gov |

Future Directions and Emerging Research Avenues

Elucidating Undiscovered Enzymatic Bioconversion Pathways

The conversion of tetrahexyldecyl ascorbate (B8700270) to ascorbic acid within the skin is a critical step for its efficacy. omycosmetics.comsytheonltd.com While it is generally accepted that enzymes in the skin facilitate this process, the specific enzymatic pathways are not fully understood. paulaschoice-eu.comomycosmetics.comsophixnatural.comwortheecosmetics.com It is theorized that cytosolic esterases in the dermis are responsible for this conversion, but the precise enzymes and the efficiency of this reaction remain to be definitively identified. wortheecosmetics.com